molecular formula C15H20N4 B4463398 N-methyl-2-(4-methyl-1-piperidinyl)-4-quinazolinamine

N-methyl-2-(4-methyl-1-piperidinyl)-4-quinazolinamine

Cat. No. B4463398
M. Wt: 256.35 g/mol
InChI Key: KAJIDVPYSCOGQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-(4-methyl-1-piperidinyl)-4-quinazolinamine, also known as MMQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMQ is a quinazolinamine derivative that has been shown to have pharmacological effects on the central nervous system, making it a promising candidate for the treatment of various neurological disorders.

Mechanism of Action

The exact mechanism of action of N-methyl-2-(4-methyl-1-piperidinyl)-4-quinazolinamine is not fully understood, but it is believed to act on the dopaminergic and cholinergic systems in the brain. N-methyl-2-(4-methyl-1-piperidinyl)-4-quinazolinamine has been shown to increase the levels of dopamine and acetylcholine in the brain, which may contribute to its neuroprotective effects. Additionally, N-methyl-2-(4-methyl-1-piperidinyl)-4-quinazolinamine has been shown to inhibit the activity of monoamine oxidase-B (MAO-B), an enzyme that is involved in the breakdown of dopamine. Inhibition of MAO-B may also contribute to the neuroprotective effects of N-methyl-2-(4-methyl-1-piperidinyl)-4-quinazolinamine.
Biochemical and Physiological Effects
In addition to its effects on the dopaminergic and cholinergic systems, N-methyl-2-(4-methyl-1-piperidinyl)-4-quinazolinamine has been shown to have other biochemical and physiological effects. For example, N-methyl-2-(4-methyl-1-piperidinyl)-4-quinazolinamine has been shown to have antioxidant activity, which may help to reduce oxidative stress in the brain and prevent cell damage. N-methyl-2-(4-methyl-1-piperidinyl)-4-quinazolinamine has also been shown to have anti-inflammatory effects, which may help to reduce inflammation in the brain and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-methyl-2-(4-methyl-1-piperidinyl)-4-quinazolinamine in lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities with good purity. This makes it easier to conduct experiments and obtain consistent results. However, one of the limitations of using N-methyl-2-(4-methyl-1-piperidinyl)-4-quinazolinamine is that it has not yet been extensively studied in humans, so its safety and efficacy in humans are not well understood.

Future Directions

There are several potential future directions for research on N-methyl-2-(4-methyl-1-piperidinyl)-4-quinazolinamine. One area of interest is in the development of N-methyl-2-(4-methyl-1-piperidinyl)-4-quinazolinamine-based drugs for the treatment of neurological disorders. Further research is needed to determine the safety and efficacy of N-methyl-2-(4-methyl-1-piperidinyl)-4-quinazolinamine in humans and to identify the optimal dosage and administration route for therapeutic use. Additionally, more research is needed to fully understand the mechanism of action of N-methyl-2-(4-methyl-1-piperidinyl)-4-quinazolinamine and to identify other potential therapeutic applications. Overall, N-methyl-2-(4-methyl-1-piperidinyl)-4-quinazolinamine is a promising compound that has the potential to have significant therapeutic benefits in the treatment of neurological disorders.

Scientific Research Applications

N-methyl-2-(4-methyl-1-piperidinyl)-4-quinazolinamine has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research has been in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. N-methyl-2-(4-methyl-1-piperidinyl)-4-quinazolinamine has been shown to have neuroprotective effects, which may help to prevent the degeneration of neurons and improve cognitive function in these diseases.

properties

IUPAC Name

N-methyl-2-(4-methylpiperidin-1-yl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4/c1-11-7-9-19(10-8-11)15-17-13-6-4-3-5-12(13)14(16-2)18-15/h3-6,11H,7-10H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJIDVPYSCOGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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